1-(2-Methoxyphenyl)-3-propan-2-ylurea
Description
1-(2-Methoxyphenyl)-3-propan-2-ylurea is a urea derivative characterized by a 2-methoxyphenyl group attached to the urea backbone and an isopropyl substituent. Urea derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation. The 2-methoxyphenyl moiety is notable for its electron-donating methoxy group, which enhances π-π stacking interactions and hydrogen bonding capabilities in molecular targets . This compound is part of a broader class of aryl ureas, which are explored for therapeutic applications such as cholinesterase inhibition and anticancer activity .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)12-11(14)13-9-6-4-5-7-10(9)15-3/h4-8H,1-3H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVNZOGPYYNCPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Cholinesterase Inhibition
- Thiourea vs. Urea : The coumarin-linked thiourea C21 (IC₅₀: 0.04–0.06 μM) outperforms urea derivatives in acetylcholinesterase (AChE) inhibition due to the thiourea sulfur’s stronger hydrogen-bond acceptor capacity . However, ureas like 1-(2-methoxyphenyl)-3-propan-2-ylurea may exhibit better metabolic stability .
- Substituent Position : The 2-methoxyphenyl group in C21 and the target compound aligns with the catalytic triad (Glu225, Ser226, His466) in AChE, whereas the 4-methoxyphenyl isomer shows reduced activity due to misalignment .
Anticancer Activity
Antioxidant Properties
- Selenium-containing compounds like 1-(2-methoxyphenylselanyl)-3-phenylpropan-2-amine (C2) leverage the 2-methoxy group for radical scavenging, highlighting its versatility in diverse pharmacological contexts .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
- Lipophilicity : The naphthyl urea derivative (LogP ~3.5) and thiourea C21 (LogP ~3.8) exhibit higher lipophilicity than the target compound (LogP ~2.1), impacting membrane permeability and bioavailability .
- Solubility : Urea derivatives generally have better aqueous solubility than thioureas due to reduced hydrophobicity .
Research Findings and Trends
Substituent Optimization : The 2-methoxyphenyl group is critical for AChE/BuChE inhibition but requires balancing with steric effects. For example, isopropyl in the target compound provides optimal bulk compared to larger naphthyl groups, which may hinder binding .
Core Structure Flexibility : Piperazine derivatives (e.g., HBK19) show rigid binding modes, whereas ureas offer conformational flexibility, enabling adaptation to diverse targets .
Metabolic Stability : Ureas are less prone to oxidative metabolism than thioureas, making them favorable for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
